2-(4-Cyclopropylphenyl)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-(4-cyclopropylphenyl)azetidine |
InChI |
InChI=1S/C12H15N/c1-2-9(1)10-3-5-11(6-4-10)12-7-8-13-12/h3-6,9,12-13H,1-2,7-8H2 |
InChI Key |
JLYOBMUXTALQDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C3CCN3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Cyclopropylphenyl Azetidine and Analogous Azetidine Systems
General Principles of Azetidine (B1206935) Ring Construction in Academic Research
The formation of the azetidine ring is often a challenging synthetic endeavor due to the inherent strain of the four-membered system. nih.gov Traditional and modern synthetic methods aim to overcome this energetic barrier through carefully designed reaction pathways. magtech.com.cn Key strategies involve the formation of a carbon-nitrogen bond or a carbon-carbon bond to close the ring. magtech.com.cn These approaches include nucleophilic substitution reactions, reductive cyclizations, and cycloadditions. magtech.com.cnbham.ac.uk The choice of method often depends on the desired substitution pattern on the azetidine ring and the availability of starting materials.
Intramolecular Cyclization Strategies
A predominant approach for constructing the azetidine scaffold involves intramolecular cyclization, where a linear precursor containing both a nucleophilic nitrogen atom and an electrophilic carbon center is induced to form the ring. rsc.orgresearchgate.net This strategy is versatile and allows for the preparation of a wide array of substituted azetidines.
Intramolecular alkylation is a classic and widely used method for azetidine synthesis. rsc.orgacs.org This approach typically involves the cyclization of a γ-amino halide or a related substrate where a nitrogen nucleophile attacks an electrophilic carbon atom bearing a leaving group. nih.govfrontiersin.org For instance, the treatment of γ-haloalkyl-imines with a reducing agent like sodium borohydride (B1222165) can lead to the formation of the corresponding amine, which then undergoes intramolecular cyclization to yield N-substituted azetidines. bham.ac.uk The efficiency of this reaction can be influenced by the nature of the substituents and the reaction conditions.
A notable example is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which provides a modern avenue to functionalized azetidines. rsc.org This method utilizes an oxidant and an additive to promote the key reductive elimination step from an alkyl–Pd(IV) intermediate, leading to the formation of the azetidine ring. rsc.org
Table 1: Examples of Intramolecular Alkylation for Azetidine Synthesis
| Starting Material Type | Reagents/Conditions | Product Type | Reference |
| γ-haloalkyl-imines | Sodium borohydride, methanol, reflux | N-substituted azetidines | bham.ac.uk |
| Amino-alkyl precursor | Palladium(II) catalyst, oxidant, additive | Functionalized azetidines | rsc.org |
| N-trityl-2-amino-4-bromobutanoate | Not specified | Azetidines | researchgate.net |
| Arylglycine derivatives | (2-bromoethyl)sulfonium triflate, DBU, CH2Cl2, reflux | Azetidine-2-carboxylic acid derivatives | organic-chemistry.org |
This table is for illustrative purposes and does not represent an exhaustive list.
The intramolecular Michael addition, or conjugate addition, offers another powerful strategy for the synthesis of azetidine rings. acs.orgmdpi.com This reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound or a similar Michael acceptor within the same molecule. organicreactions.orgrsc.org The success of this cyclization is dependent on the reactivity of the nucleophile and the acceptor, as well as the length and flexibility of the tether connecting them.
Organocatalysis has emerged as a significant tool in promoting enantioselective intramolecular aza-Michael reactions, providing access to chiral nitrogen-containing heterocycles. rsc.org Catalysts such as diaryl prolinols, imidazolidinones, and thioureas can facilitate these transformations under mild conditions. rsc.org Additionally, N-heterocyclic carbenes (NHCs) have been shown to catalyze the intramolecular Michael reaction of substrates containing both an α,β-unsaturated aldehyde and a pendant conjugate acceptor, leading to the formation of dicarbonyl compounds that can be further elaborated into azetidine derivatives. nih.gov
The ring-opening of epoxides by amines is a well-established transformation in organic synthesis, and its intramolecular variant provides a direct route to hydroxyl-substituted azetidines. researchgate.netacs.org The intramolecular aminolysis of 3,4-epoxy amines can lead to the formation of 3-hydroxyazetidines. nih.govfrontiersin.org The regioselectivity of the epoxide opening is a critical factor, and can be controlled by the use of appropriate catalysts.
Recent research has demonstrated that lanthanoid(III) triflates, such as lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), can effectively catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.orgnih.gov This method is notable for its tolerance of various functional groups. nih.govfrontiersin.org The reaction proceeds via a C3-selective intramolecular aminolysis, showcasing the ability of the Lewis acid catalyst to control the outcome of the cyclization. nih.govfrontiersin.org
Table 2: Catalyst Effects in Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
| Catalyst (15 mol%) | Solvent | Temperature (°C) | Yield of Azetidine (%) | Reference |
| La(OTf)₃ | (CH₂Cl)₂ | Reflux | 81 | nih.gov |
| Y(OTf)₃ | (CH₂Cl)₂ | Reflux | 75 | nih.gov |
| Yb(OTf)₃ | (CH₂Cl)₂ | Reflux | 72 | nih.gov |
| Sc(OTf)₃ | (CH₂Cl)₂ | Reflux | 65 | nih.gov |
Data adapted from a study on the optimization of reaction conditions for azetidine formation. nih.gov
Cycloaddition Approaches for Azetidine Scaffolds
Cycloaddition reactions provide a convergent and often stereocontrolled route to the azetidine core by forming two new bonds in a single step. These methods are particularly valuable for constructing highly functionalized and complex azetidine derivatives. rsc.orgmdpi.comnih.gov
The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a direct and atom-economical method for synthesizing azetidines. rsc.orgnih.govnih.gov This reaction involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene to form the four-membered ring. nih.gov Despite its elegance, the intermolecular aza Paternò-Büchi reaction has faced challenges, including competing E/Z isomerization of the imine upon excitation. nih.gov
Recent advances have focused on overcoming these limitations through the use of visible-light-mediated processes and specific substrates. nih.govspringernature.com For example, the use of oximes as the imine component in the presence of an iridium photocatalyst allows for the [2+2] cycloaddition with a broad range of alkenes under mild conditions. nih.govchemrxiv.org This approach relies on triplet energy transfer from the photocatalyst to the oxime. nih.gov Intramolecular versions of the aza Paternò-Büchi reaction have also been successfully employed to create complex, polycyclic azetidine structures. acs.orgnih.gov
Copper-Catalyzed Multicomponent Reactions
Copper-catalyzed multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of highly functionalized azetidine derivatives. acs.orgorganic-chemistry.org These reactions allow for the construction of complex molecular architectures from simple and readily available starting materials in a single step, often with high atom economy and under mild conditions. acs.orgorganic-chemistry.org
One notable example involves the copper(I)-catalyzed three-component reaction of terminal alkynes, sulfonyl azides, and carbodiimides. acs.orgorganic-chemistry.org This methodology provides access to 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields. acs.orgorganic-chemistry.org The reaction proceeds without the need for a base and is typically carried out at room temperature in a solvent such as acetonitrile (B52724). organic-chemistry.org The proposed mechanism involves the formation of a reactive ketenimine intermediate from the alkyne and sulfonyl azide, which then undergoes a [2+2] cycloaddition with the carbodiimide (B86325) to furnish the azetidine ring. organic-chemistry.org This method showcases broad substrate compatibility, accommodating various sulfonyl azides, alkynes, and carbodiimides. organic-chemistry.org
More recently, a dual copper/photoredox catalysis strategy has been developed for the allylation of azabicyclo[1.1.0]butanes (ABBs), representing a multicomponent approach to functionalized azetidines. thieme-connect.de This reaction demonstrates the versatility of copper catalysis in accessing diverse azetidine structures. A general method for synthesizing azetidines via a copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides has also been reported, further expanding the utility of copper in azetidine synthesis. nih.gov
Table 1: Examples of Copper-Catalyzed Azetidine Synthesis
| Reaction Type | Starting Materials | Catalyst | Key Features |
|---|---|---|---|
| Three-component reaction | Terminal alkynes, Sulfonyl azides, Carbodiimides | CuI | Mild conditions, base-free, good to excellent yields. acs.orgorganic-chemistry.org |
| Allylation of ABBs | Benzoyl-ABB, 1,3-butadiene, TMS-CN | Copper salt/photocatalyst | Access to C3 all-carbon quaternary centers. thieme-connect.de |
[3+1]-Annulation Reactions
The [3+1]-annulation reaction represents another effective strategy for the construction of the azetidine core. This approach involves the reaction of a three-atom component with a one-atom component to form the four-membered ring.
A notable example is the relay catalysis strategy enabling a [3+1]-annulation between cyclopropane (B1198618) 1,1-diesters and aromatic amines. organic-chemistry.org This reaction is facilitated by a Lewis acid-catalyzed nucleophilic ring-opening of the cyclopropane by the aromatic amine, followed by a (hypo)iodite-catalyzed C-N bond formation to yield the azetidine product. organic-chemistry.org This method provides access to biologically important azetidines and tetrahydroquinolines. organic-chemistry.org
Strain-Release Functionalization of Azabicyclobutanes
The strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs) has become a prominent and versatile strategy for the synthesis of a wide array of substituted azetidines. nih.govrsc.orgacs.org The high ring strain of ABBs (approximately 25.4 kcal/mol) makes them susceptible to ring-opening reactions with various nucleophiles and electrophiles, providing a modular approach to complex azetidine derivatives. rsc.org
This methodology allows for the stereospecific introduction of substituents at the C3 position of the azetidine ring. rsc.orgacs.org The reaction can be initiated by the electrophilic activation of the nitrogen atom, followed by nucleophilic attack, or by the direct addition of a nucleophile to the ABB, followed by functionalization of the nitrogen. nih.gov A wide range of nucleophiles, including amines, alcohols, thiols, carboxylic acids, and phosphates, have been successfully employed in these strain-release reactions. acs.org
Furthermore, the development of enantiocontrolled syntheses of 2-substituted ABBs has enabled the production of stereopure azetidine libraries. acs.orgresearchgate.net This approach involves the diastereospecific opening of enantiopure ABBs with various nucleophiles, providing access to a diverse set of optically active azetidines that would be challenging to synthesize using other methods. acs.orgresearchgate.net The ability to perform a double functionalization at C3 through deprotonation-electrophilic trapping followed by ring-opening further enhances the synthetic utility of this strategy. researchgate.net
The versatility of this method is also demonstrated by the ability to perform single-pot N-arylation of the resulting azetidines through either SNAr reactions or Buchwald-Hartwig couplings. rsc.org This allows for the rapid diversification of the azetidine scaffold.
Reduction of Beta-Lactams to Azetidines
The reduction of β-lactams (azetidin-2-ones) is a well-established and frequently utilized method for the synthesis of azetidines. acs.orgrsc.org The ready availability of a wide variety of β-lactams makes this a convenient and practical approach. acs.org
Various reducing agents can be employed for this transformation, with the choice of reagent often influencing the outcome and compatibility with other functional groups present in the molecule. Common reducing agents include diborane (B8814927) in tetrahydrofuran, lithium aluminum hydride (LiAlH4), and alanes. acs.org The use of diisobutylaluminum hydride (DIBAL-H) and chloroalanes (AlH2Cl or AlHCl2) is particularly effective for the chemoselective reduction of β-lactams. acs.orgrsc.org These reagents often provide the corresponding azetidines in good yields and with retention of the stereochemistry of the ring substituents. acs.org
However, the presence of Lewis acidic reagents can sometimes lead to ring-opening of the strained azetidine ring, especially when the azetidine nucleus is substituted with electron-rich groups like a phenyl group. acs.orgrsc.org To circumvent this issue, alternative methods have been developed. For instance, sodium borohydride (NaBH4) has been used for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines from C-3 functionalized azetidin-2-ones. rsc.org
This reduction strategy has been applied in the derivatization of biologically active molecules, where the β-lactam motif can be reduced to the corresponding azetidine. nih.gov
Catalytic C-H Functionalization Methods for Azetidines
Catalytic C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and diversification of azetidines. nih.govnih.gov These methods allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials.
Palladium-catalyzed intramolecular γ-C(sp³)–H amination has been successfully employed for the synthesis of functionalized azetidines. rsc.org This reaction proceeds via reductive elimination from an alkyl–Pd(IV) intermediate, which is promoted by an oxidant and an additive. rsc.org This approach enables the formation of the azetidine ring through the direct cyclization of an aliphatic amine onto a C-H bond.
The application of C-H functionalization is particularly valuable in the context of complex molecules, where it can be used for late-stage diversification. nih.gov For example, directing groups can be used to guide the C-H arylation of aliphatic chains appended to peptides, demonstrating the potential of this methodology in medicinal chemistry. nih.gov
Metal-Catalyzed Cross-Coupling and Organometallic Reactions
Metal-catalyzed cross-coupling and organometallic reactions provide a robust platform for the synthesis and functionalization of azetidine rings. nih.govresearchgate.net These methods offer a high degree of control over the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling Strategies
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, and it has been successfully applied to the synthesis of aryl-substituted azetidines. nih.govresearchgate.net This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate. nih.gov
In the context of azetidine synthesis, this strategy has been employed to introduce aryl groups at various positions of the azetidine ring. For instance, the Suzuki-Miyaura cross-coupling of a 3-bromoazetidine (B1339375) derivative with phenylboronic acid has been used to synthesize the corresponding 3-phenylazetidine. rsc.org
A notable application involves the diversification of a brominated pyrazole-azetidine hybrid. nih.gov The palladium-catalyzed Suzuki-Miyaura cross-coupling of this hybrid with various organoboronic acids, including cyclopropylboronic acid, allows for the introduction of a wide range of substituents. nih.gov The reaction conditions for these couplings have been optimized, with systems like Pd(PPh₃)₄ and K₃PO₄ in 1,4-dioxane (B91453) proving effective. nih.gov
Furthermore, a nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling of benzoylated 1-azabicyclo[1.1.0]butane (ABB) with commercially available boronic acids has been developed. researchgate.net This method, which proceeds via a polar-radical relay strategy, enables the synthesis of azetidines bearing all-carbon quaternary centers. researchgate.net
Table 2: Compound Names
| Compound Name |
|---|
| 2-(4-Cyclopropylphenyl)azetidine |
| 1-Azabicyclo[1.1.0]butane (ABB) |
| Azetidin-2-one (β-lactam) |
| Phenylboronic acid |
| Cyclopropylboronic acid |
| 2-(Sulfonylimino)-4-(alkylimino)azetidine |
| 2,3-Disubstituted 1-arylazetidine |
| 3-Bromoazetidine |
| 3-Phenylazetidine |
| Brominated pyrazole-azetidine hybrid |
| Benzoylated 1-azabicyclo[1.1.0]butane |
Palladium-Catalyzed Alpha-Arylation of Azetidinyl Esters
The direct α-arylation of azetidinyl esters represents a powerful and convergent approach for the synthesis of 2-arylazetidines. This method forges the key carbon-carbon bond between the azetidine ring and the aryl group in a single step. However, the α-arylation of strained rings like azetidine presents unique challenges, including the weak acidity of the α-C-H bond and the potential for decomposition of the corresponding enolate. nih.gov
Recent advancements have demonstrated the feasibility of this transformation through the use of palladium catalysis. nih.gov The reaction typically involves the coupling of an N-protected azetidine-2-carboxylate ester with an appropriate aryl halide or triflate. The choice of ligand for the palladium catalyst is crucial for a successful outcome. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. nih.govresearchgate.net
A general approach involves the use of a strong base, such as lithium hexamethyldisilazide (LiHMDS), to generate the azetidine enolate, which then undergoes cross-coupling with the aryl halide in the presence of a palladium catalyst. nih.govresearchgate.net To prevent ring-opening of the strained azetidine, the reaction is often carried out with an azetidine derivative bearing a benzyl (B1604629) protecting group on the nitrogen atom. nih.gov
Table 1: Representative Conditions for Palladium-Catalyzed α-Arylation of Azetidinyl Esters
| Entry | Azetidine Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | N-Boc-azetidine-2-carboxylate | Aryl Bromide | Pd(OAc)₂ / Buchwald-type phosphine | LiHMDS | Toluene | RT - 80 | Good | nih.govresearchgate.net |
| 2 | N-Bn-azetidine-2-carboxylate | Aryl Bromide | Pd catalyst | Strong Base | Anhydrous | RT | High | nih.gov |
Note: This table is a generalized representation based on literature descriptions. Specific conditions and yields vary depending on the exact substrates and ligands used.
Green Chemistry Methodologies for Azetidine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including azetidines, to minimize environmental impact and improve sustainability. Key aspects include the use of less hazardous reagents, solvent-free conditions, and catalytic methods.
Several synthetic routes to azetidines can be viewed through a green chemistry lens. For instance, one-pot syntheses that reduce the number of work-up and purification steps are inherently greener. A notable example is the synthesis of 1-arenesulfonylazetidines from 1-arenesulfonylaziridines and dimethylsulfoxonium methylide under microwave irradiation on an alumina (B75360) solid support, which proceeds in a solvent-free manner. organic-chemistry.org Another approach involves the cyclocondensation of alkyl dihalides with primary amines in an aqueous medium under microwave irradiation, avoiding the use of volatile organic solvents. organic-chemistry.org
Furthermore, the development of catalytic methods, such as the palladium-catalyzed intramolecular amination of unactivated C-H bonds to form azetidines, reduces the need for stoichiometric reagents. organic-chemistry.org While not always explicitly framed as "green," methodologies that exhibit high atom economy, such as certain cycloaddition reactions, also align with the principles of green chemistry. nih.gov The Sn(II)-catalyzed tandem cyclization of aromatic aldehydes with ethyl cyanoacetate (B8463686) to form 3-substituted azetidine-2,4-diones is another example of an efficient one-pot synthesis. rsc.org
Synthetic Strategies for Incorporating the 4-Cyclopropylphenyl Moiety
The synthesis of this compound requires the effective construction and integration of the 4-cyclopropylphenyl group. This can be achieved either by starting with a pre-functionalized 4-cyclopropylphenyl building block or by introducing the cyclopropyl (B3062369) group at a later stage of the synthesis.
Building Block Synthesis of Cyclopropyl-Containing Phenyl Compounds
The preparation of cyclopropyl-containing aromatic compounds often relies on the synthesis of bifunctional cyclopropane precursors that can be further elaborated. researchgate.net A common strategy involves the cyclopropanation of vinyl arenes or related precursors. For instance, cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide (B99878) can produce cyclopropyl scaffolds on a multigram scale, which can then be derivatized. researchgate.net
Another approach is the use of the Kulinkovich reaction, which allows for the reductive cyclopropanation of esters to form 1-substituted cyclopropanols. These can then be converted to other functional groups. researchgate.net The development of modular building blocks, such as those containing a cyclopropyl N-methyliminodiacetic acid (MIDA) boronate, provides a versatile platform for the introduction of the cyclopropylphenyl moiety via Suzuki-Miyaura cross-coupling reactions. acs.orgwhiterose.ac.uk
Table 2: Selected Methods for the Synthesis of Cyclopropyl-Containing Building Blocks
| Method | Starting Material | Key Reagents | Product Type | Ref |
| Cobalt-Catalyzed Cyclopropanation | Phenyl vinyl sulfide | Cobalt catalyst, diazo compound | 2-(Phenylsulfanyl)cyclopropane-1-carboxylate | researchgate.net |
| Kulinkovich Reductive Cyclopropanation | Phenylacetate | Grignard reagent, Ti(OiPr)₄ | 1-(Phenyl)cyclopropan-1-ol | researchgate.net |
| Lithiation-Trapping/Cyclopropanation | 4-Chloropiperidine derivative | s-BuLi, TMEDA | Azabicyclo[3.1.0]hexane scaffold | acs.org |
| Suzuki-Miyaura Cross-Coupling | Cyclopropyl MIDA boronate | Aryl bromide, Pd catalyst | Aryl-substituted cyclopropane | acs.orgwhiterose.ac.uk |
Integration of 4-Cyclopropylphenyl Precursors into Azetidine Synthesis
Once a suitable 4-cyclopropylphenyl building block is in hand, it can be incorporated into the azetidine ring through various synthetic strategies. If the building block is an aldehyde or ketone, it can be used in reactions such as the imino-aldol reaction to form a β-amino ester, which is a key intermediate for azetidine synthesis. rsc.org The subsequent reduction of the ester and cyclization can yield the desired this compound.
Alternatively, a 4-cyclopropylphenyl Grignard or organolithium reagent can be added to an appropriate azetidine precursor. For example, the addition of organolithiums to N-alkyl-2-oxazolinylazetidines has been shown to be a viable route to 2-acylazetidines after hydrolysis, which could then be further modified. frontiersin.org
A particularly efficient method is the direct α-arylation of an N-protected azetidine-2-carboxylate with a 4-cyclopropylphenyl halide, as described in section 2.1.6.2. This approach is highly convergent and directly installs the desired substitution pattern. Furthermore, multicomponent reactions offer a powerful tool for the modular synthesis of functionalized azetidines, where a 4-cyclopropylphenyl-containing electrophile could potentially be employed. nih.govnih.gov
Stereoselective Synthesis of this compound and Chiral Azetidines
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound is of paramount importance.
Asymmetric Synthetic Routes
Several asymmetric strategies have been developed for the synthesis of chiral 2-substituted azetidines. magtech.com.cnacs.org These methods often rely on the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool.
One of the most effective methods involves the use of chiral tert-butanesulfinamide as a chiral auxiliary. acs.org This approach allows for the synthesis of a variety of chiral C2-substituted azetidines with good yields and diastereoselectivity. The process typically starts from inexpensive achiral materials, and both enantiomers of the final product can be accessed by using either the (R)- or (S)-sulfinamide. acs.org
The imino-aldol reaction between an ester enolate and a non-racemic N-sulfinyl aldimine provides a pathway to chiral β-amino esters. rsc.org These intermediates can then be converted to the corresponding chiral azetidines with high stereoselectivity.
[2+2] cycloaddition reactions also offer a route to stereodefined azetidines. For instance, the cycloaddition of 2-aminomalonates to chalcones can proceed with excellent diastereoselectivity. nih.gov Photochemical [2+2] cycloadditions, such as the aza-Paterno-Büchi reaction, have also been employed for the synthesis of azetidines. rsc.org
Table 3: Overview of Asymmetric Routes to Chiral 2-Arylazetidines
| Method | Key Feature | Stereocontrol | Typical Intermediate | Ref |
| Chiral Auxiliary | Use of (R)- or (S)-tert-butanesulfinamide | Diastereoselective cyclization | Chiral chlorosulfinamide | acs.org |
| Imino-Aldol Reaction | Reaction with non-racemic N-sulfinyl aldimine | Diastereoselective addition | Chiral β-amino ester | rsc.org |
| [2+2] Cycloaddition | Reaction of 2-aminomalonates with chalcones | Diastereoselective cyclization | Highly functionalized azetidine | nih.gov |
| Asymmetric Catalysis | Use of chiral catalysts in various transformations | Enantioselective bond formation | Varies with reaction | magtech.com.cn |
Control of Regio- and Diastereoselectivity in Azetidine Formation
The stereochemical outcome of azetidine ring formation is a critical aspect of their synthesis, with significant implications for their biological activity and utility as synthetic building blocks. The control of regio- and diastereoselectivity is paramount in constructing well-defined three-dimensional structures. Various strategies have been developed to address this challenge, primarily focusing on intramolecular cyclization reactions.
One effective approach involves the base-induced ring closure of precursor molecules. For instance, a general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has been reported. researchgate.netacs.org This method relies on a kinetically controlled reaction that favors the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. researchgate.netacs.org The reaction of key intermediates with a superbase, such as a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (KOtBu), at low temperatures (-78 °C) leads to the exclusive formation of the azetidine ring. acs.org Spectroscopic analysis, including ROESY and NOESY NMR experiments, has confirmed that the substituents at the 2- and 3-positions of the azetidine ring are in a trans configuration. acs.org Quantum chemical calculations have provided insight into the reaction mechanism, supporting the experimental findings and explaining the observed regio- and stereoselectivity based on Baldwin's rules for ring closure. researchgate.netacs.org The preference for the trans product is attributed to kinetic control, with a calculated energy difference of approximately 10 kJ mol⁻¹ between the transition states leading to the trans and cis diastereomers, which is sufficient to ensure high diastereoselectivity at low temperatures. acs.org
Another strategy for achieving diastereoselectivity is through iodine-mediated cyclization of homoallyl amines. acs.org This 4-exo trig cyclization, when conducted at room temperature, yields cis-2,4-disubstituted azetidines with high diastereoselectivity. acs.org The relative stereochemistry of these iodo-azetidines has been confirmed by NMR spectroscopy and X-ray crystallography. acs.org Interestingly, these cis-azetidines can be isomerized to the corresponding cis-pyrrolidines upon heating, with complete stereocontrol. acs.org The utility of these iodo-azetidines is further demonstrated by the nucleophilic displacement of the iodide, allowing for the introduction of various functional groups while retaining the azetidine ring structure. acs.org
The choice of catalyst can also play a crucial role in determining the regioselectivity of azetidine formation. For example, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a regioselective route to 3-hydroxyazetidines. frontiersin.org This method tolerates a wide range of functional groups. frontiersin.org Notably, even with substrates where a phenyl group is present, which could stabilize a carbocation at the benzylic position, the reaction proceeds with high regioselectivity to afford the corresponding azetidine. frontiersin.org
Furthermore, the reduction of β-lactams (azetidin-2-ones) represents a common method for accessing azetidines, often with retention of the stereochemistry of the ring substituents. acs.org The choice of reducing agent is critical to avoid ring cleavage. acs.org Kumar and coworkers have demonstrated the diastereoselective synthesis of trans-2,3-disubstituted 1-arylazetidines through the sodium borohydride-promoted reduction of C-3 functionalized azetidin-2-ones. rsc.org
The following tables summarize some of the key findings regarding the control of regio- and diastereoselectivity in azetidine formation:
Table 1: Base-Induced Diastereoselective Synthesis of 2-Arylazetidines
| Entry | Substrate | Base | Solvent | Temp (°C) | Product(s) | Diastereomeric Ratio (trans:cis) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 2-(4-chlorophenyl)-N-(diphenylmethyl)azetidine precursor | LiDA-KOR | THF | -78 | trans-2-(4-chlorophenyl)-N-(diphenylmethyl)azetidine | >99:1 | 85 |
| 2 | 2-phenyl-N-(diphenylmethyl)azetidine precursor | LiDA-KOR | THF | -78 | trans-2-phenyl-N-(diphenylmethyl)azetidine | >99:1 | 92 |
| 3 | 2-(4-methoxyphenyl)-N-(diphenylmethyl)azetidine precursor | LiDA-KOR | THF | -78 | trans-2-(4-methoxyphenyl)-N-(diphenylmethyl)azetidine | >99:1 | 88 |
Data synthesized from Kovács et al. (2020). researchgate.netacs.org
Table 2: Iodine-Mediated Diastereoselective Synthesis of cis-2,4-Disubstituted Azetidines
| Entry | Homoallyl Amine | Reagent | Solvent | Temp (°C) | Product(s) | Diastereomeric Ratio (cis:trans) | Conversion (%) |
|---|---|---|---|---|---|---|---|
| 1 | N-benzyl-1-phenylbut-3-en-1-amine | I₂ | CH₃CN | RT | cis-1-benzyl-2-phenyl-4-(iodomethyl)azetidine | >95:5 | 98 |
| 2 | N-benzyl-1-(4-methoxyphenyl)but-3-en-1-amine | I₂ | CH₃CN | RT | cis-1-benzyl-4-(iodomethyl)-2-(4-methoxyphenyl)azetidine | >95:5 | 95 |
| 3 | N-benzyl-1-(4-chlorophenyl)but-3-en-1-amine | I₂ | CH₃CN | RT | cis-1-benzyl-2-(4-chlorophenyl)-4-(iodomethyl)azetidine | >95:5 | 99 |
Data synthesized from Feula et al. (2010). acs.org
Table 3: La(OTf)₃-Catalyzed Regioselective Aminolysis of cis-3,4-Epoxy Amines
| Entry | Substrate | Catalyst | Solvent | Product | Regioselectivity (Azetidine:Pyrrolidine) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | cis-N-benzyl-2,3-epoxy-4-phenylbutanamine | La(OTf)₃ | DCE | 3-hydroxy-1-benzyl-4-phenylazetidine | >20:1 | 85 |
| 2 | cis-N-butyl-2,3-epoxy-4-phenylbutanamine | La(OTf)₃ | DCE | 1-butyl-3-hydroxy-4-phenylazetidine | >20:1 | 92 |
| 3 | cis-N-allyl-2,3-epoxy-4-phenylbutanamine | La(OTf)₃ | DCE | 1-allyl-3-hydroxy-4-phenylazetidine | >20:1 | 78 |
Reactivity and Mechanistic Transformations of 2 4 Cyclopropylphenyl Azetidine
Strain-Driven Reactivity of the Azetidine (B1206935) Ring System
Azetidines, as four-membered nitrogen-containing heterocycles, possess a considerable degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain energy is intermediate between that of the highly reactive three-membered aziridines (approx. 27.7 kcal/mol) and the more stable five-membered pyrrolidines (approx. 5.4 kcal/mol). rsc.orgresearchgate.net The inherent strain in the azetidine ring of 2-(4-Cyclopropylphenyl)azetidine makes it susceptible to reactions that can alleviate this strain, primarily through ring-opening or ring-expansion mechanisms. rsc.orgresearchwithrutgers.combeilstein-journals.org
This built-in reactivity allows the azetidine ring to act as a valuable synthetic intermediate. researchgate.netrsc.org While the strain promotes reactivity, azetidines are generally more stable and easier to handle than their aziridine (B145994) counterparts, offering a unique balance of stability and reactivity that can be harnessed under specific reaction conditions. researchgate.netrsc.orgresearchwithrutgers.com The reactivity is primarily centered on the cleavage of the σ-N–C bonds, which is facilitated by the release of the ring's strain energy. rsc.orgbeilstein-journals.org The presence of the aryl group at the C2 position in this compound is known to further influence which C-N bond is preferentially cleaved by stabilizing intermediates formed during reactions. magtech.com.cn
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | General Reactivity |
|---|---|---|---|
| Aziridine | 3-membered | 27.7 rsc.org | High |
| Azetidine | 4-membered | 25.4 rsc.org | Moderate |
| Pyrrolidine (B122466) | 5-membered | 5.4 rsc.org | Low |
| Piperidine (B6355638) | 6-membered | ~0 researchgate.net | Very Low |
Ring-Opening Reactions of Azetidines
The strain within the azetidine ring makes this compound a substrate for various ring-opening reactions. researchwithrutgers.comnih.gov These transformations are fundamental to its utility in synthesis, providing access to linear amine derivatives that would be challenging to prepare otherwise.
Nucleophilic ring-opening is a primary mode of reactivity for azetidines. researchwithrutgers.commagtech.com.cn For 2-aryl-substituted azetidines like this compound, these reactions often proceed via an SN2-type pathway. iitk.ac.in The regioselectivity of the nucleophilic attack is a key consideration. Due to the electronic stabilization provided by the aryl group, the C2-N bond is typically the site of cleavage. magtech.com.cn The aryl group can stabilize the developing partial charge on the benzylic carbon (C2) in the transition state. magtech.com.cniitk.ac.in
These reactions often require activation of the azetidine, commonly through the use of a Lewis acid or by installing an electron-withdrawing group (like a tosyl group) on the nitrogen atom. magtech.com.cniitk.ac.in The Lewis acid coordinates to the nitrogen, making the ring more electrophilic and susceptible to attack. A variety of nucleophiles, including alcohols, halides, and organometallic reagents, can be employed to open the ring. iitk.ac.inresearchgate.netrsc.org
| Azetidine Substrate Type | Nucleophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Aryl-N-tosylazetidine | Alcohols (e.g., MeOH, EtOH) | Cu(OTf)₂ | γ-Amino ethers | iitk.ac.in |
| 2-Aryl-N-tosylazetidine | Organotrifluoroborates | LiClO₄ / (n-Bu)₄NHSO₄ | γ-Substituted amines | rsc.org |
| 2-Arylazetidine | Pyridine-HF (Olah's reagent) | Mild conditions | γ-Fluorinated amines | rsc.org |
| 2-Alkynylazetidine | Alcohols (e.g., EtOH) | Gold catalyst | δ-Amino-α,β-unsaturated ketone | acs.org |
A powerful method to activate the azetidine ring towards nucleophilic attack involves the formation of a quaternary azetidinium ion. This is achieved by alkylating the nitrogen atom of this compound, for instance with methyl trifluoromethanesulfonate (B1224126). researchgate.netdntb.gov.ua The resulting positively charged azetidinium ion is significantly more reactive than the parent azetidine due to increased ring strain and the presence of a good leaving group (the neutral amine upon ring opening). researchgate.netnih.gov
The ring-opening of azetidinium ions by nucleophiles is a highly regioselective process. researchgate.netnih.gov For an azetidinium ion derived from this compound, nucleophilic attack is expected to occur predominantly at the C2 position. This is because the C2 carbon is benzylic, and the transition state leading to C2-N bond cleavage is stabilized by the adjacent cyclopropylphenyl group. Attack at the less-substituted C4 position is also possible but is generally less favored in such systems unless directed by steric factors or specific substitution patterns. researchgate.net This reactivity provides a reliable route to highly functionalized, polysubstituted linear amines. nih.gov
Ring-Expansion Reactions to Higher Heterocycles
Beyond simple ring-opening, the strain in the this compound ring can be harnessed to drive ring-expansion reactions, leading to the formation of larger, more stable heterocyclic systems like pyrrolidines. researchgate.netiitk.ac.inresearchgate.net
Several mechanistic pathways can lead to the expansion of an azetidine ring to a pyrrolidine. One common method is the Stevens rearrangement, which typically involves an azetidinium ylide intermediate. researchgate.net For a substrate like this compound, N-alkylation followed by deprotonation at an adjacent carbon on the N-substituent can generate the ylide, which then undergoes a rsc.orgrsc.org-rearrangement to yield a substituted pyrrolidine. researchgate.netchemrxiv.org
Another documented pathway for the conversion of azetidines to pyrrolidines is through thermal or acid-catalyzed isomerization. rsc.orgscitechnol.com In some cases, this transformation is proposed to proceed through the formation of a transient, bridged aziridinium (B1262131) ion intermediate, which then undergoes nucleophilic attack to yield the thermodynamically more stable five-membered pyrrolidine ring. rsc.orgscitechnol.com The specific conditions and substitution patterns on the azetidine ring dictate the feasibility and outcome of these ring-expansion reactions. researchgate.netrsc.org
Functionalization Reactions at the Azetidine Core
It is also possible to perform chemical modifications on the this compound scaffold while keeping the four-membered ring intact. rsc.orgresearchwithrutgers.com These reactions allow for the synthesis of a diverse array of substituted azetidine derivatives.
Research on 2-arylazetidines has shown that regioselective functionalization can be achieved through directed lithiation. nih.gov The outcome of the reaction is highly dependent on the nature of the substituent on the azetidine nitrogen. For instance, with an N-alkyl group, lithiation tends to occur at the ortho-position of the aryl ring, directed by the azetidinyl group. Conversely, when the nitrogen is protected with a Boc (tert-butyloxycarbonyl) group, lithiation occurs preferentially at the α-benzylic position (C2 of the azetidine ring). nih.gov This switch in regioselectivity provides a powerful tool for selectively introducing electrophiles at either the aryl ring or the azetidine core of this compound, enabling the synthesis of complex, functionalized molecules. nih.gov
Reactivity Profile of the 4-Cyclopropylphenyl Substituent
The 4-cyclopropylphenyl group is an intriguing substituent that imparts a unique combination of electronic and steric properties to the azetidine ring. Its reactivity is primarily dictated by the electronic nature of the cyclopropyl (B3062369) group, which is known to be electron-donating. This property arises from the ability of the cyclopropyl ring's bent σ-bonds to overlap with the adjacent π-system of the phenyl ring, a phenomenon often referred to as σ-π conjugation. This conjugation allows the cyclopropyl group to donate electron density to the aromatic ring, thereby influencing its interaction with the azetidine moiety.
The electronic and steric effects of the 4-cyclopropylphenyl substituent have a profound impact on the reactivity of the this compound molecule. These influences can either activate or deactivate the azetidine ring towards certain transformations and can dictate the regioselectivity and stereoselectivity of reactions.
Electronic Influence:
The electron-donating nature of the cyclopropyl group plays a pivotal role in modulating the reactivity of the azetidine ring. This effect is quantitatively captured by the Hammett parameter (σ), which is a measure of the electronic influence of a substituent on the reactivity of a benzene (B151609) ring. The negative Hammett para-substituent constant (σₚ) for the cyclopropyl group indicates its electron-donating character. This electron donation enriches the electron density of the phenyl ring and, by extension, influences the electronic environment of the azetidine ring.
This increased electron density can significantly affect reactions that involve the azetidine ring. For instance, in reactions proceeding through a carbocationic intermediate at the C2 position of the azetidine, the electron-donating 4-cyclopropylphenyl group can provide substantial stabilization. This stabilization would lower the activation energy for such reactions, thereby increasing their rates. Research on other 2-arylazetidines has shown that electron-donating substituents on the phenyl ring can indeed facilitate ring-opening reactions. For example, a methoxy (B1213986) group, which is also electron-donating, has been observed to activate the azetidine ring towards decomposition via ring opening. Given the similar electronic nature of the cyclopropyl and methoxy groups, a comparable enhancement in reactivity can be anticipated for this compound in reactions involving cleavage of the C2-N bond.
The table below presents the Hammett substituent constants for the cyclopropyl group in comparison to other common substituents, illustrating its electron-donating strength.
| Substituent | Hammett Para-Substituent Constant (σₚ) | Electronic Effect |
| -NO₂ | 0.78 | Strongly Electron-Withdrawing |
| -CN | 0.66 | Strongly Electron-Withdrawing |
| -Cl | 0.23 | Weakly Electron-Withdrawing |
| -H | 0.00 | Neutral |
| -CH₃ | -0.17 | Weakly Electron-Donating |
| -c-C₃H₅ | -0.21 | Electron-Donating |
| -OCH₃ | -0.27 | Strongly Electron-Donating |
| -N(CH₃)₂ | -0.83 | Very Strongly Electron-Donating |
This table provides a comparative view of the electronic influence of various substituents.
Steric Influence:
In addition to its electronic effects, the 4-cyclopropylphenyl substituent also exerts a steric influence on the azetidine ring. The cyclopropyl group is bulkier than a simple methyl group, which can affect the approach of reactants to the azetidine nitrogen or the C2 position. This steric hindrance can influence the stereochemical outcome of reactions, potentially favoring the formation of one diastereomer over another.
The steric demand of the 4-cyclopropylphenyl group could also play a role in the conformational preferences of the molecule, which in turn can impact its reactivity. The orientation of the substituent relative to the azetidine ring may create a chiral environment that directs the approach of incoming reagents.
The following table summarizes the expected influence of the 4-cyclopropylphenyl substituent on the reactivity of the azetidine ring based on established chemical principles.
| Reaction Type | Expected Influence of 4-Cyclopropylphenyl Substituent | Rationale |
| N-Alkylation | Minimal direct electronic effect on the nitrogen lone pair. Steric hindrance may slightly decrease reaction rates compared to smaller substituents. | The primary influence is steric, affecting the accessibility of the nitrogen atom. |
| N-Acylation | Similar to N-alkylation, steric factors are likely to be more dominant than electronic factors. | The steric bulk around the nitrogen may hinder the approach of the acylating agent. |
| Ring-Opening Reactions (Acid-Catalyzed) | Increased reactivity and rate of ring-opening. | The electron-donating cyclopropyl group stabilizes the carbocationic intermediate formed at the C2 position upon protonation of the nitrogen and subsequent C-N bond cleavage. |
| Electrophilic Aromatic Substitution on the Phenyl Ring | The cyclopropyl group is an activating, ortho-, para-directing group. | The electron-donating nature of the cyclopropyl group increases the electron density of the phenyl ring, making it more susceptible to electrophilic attack at the positions ortho to the cyclopropyl group. |
This table outlines the anticipated reactivity trends for this compound in various chemical transformations.
Advanced Characterization and Analytical Techniques for 2 4 Cyclopropylphenyl Azetidine
Spectroscopic Analysis for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of structural elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.
¹H NMR Spectroscopy: Proton NMR provides a map of the hydrogen atoms in a molecule. For 2-(4-Cyclopropylphenyl)azetidine , the spectrum would exhibit characteristic signals corresponding to the distinct proton environments of the azetidine (B1206935) ring, the phenyl group, and the cyclopropyl (B3062369) substituent. The protons on the four-membered azetidine ring typically appear as complex multiplets due to spin-spin coupling. The proton at the C2 position, being adjacent to both the nitrogen atom and the aromatic ring, would likely resonate at a downfield chemical shift. The aromatic protons on the para-substituted phenyl ring would be expected to appear as two distinct doublets, a classic pattern for this substitution. The protons of the cyclopropyl group would be found in the upfield region of the spectrum, often as a complex set of multiplets.
¹³C NMR Spectroscopy: Carbon NMR complements the information from ¹H NMR by providing a count of the unique carbon atoms and an indication of their chemical environment. In the ¹³C NMR spectrum of This compound , the aromatic carbons would resonate in the typical downfield region of approximately 110-150 ppm. The carbon atoms of the azetidine ring would appear at intermediate chemical shifts, while the shielded carbons of the cyclopropyl group would be found at higher field strengths.
While specific spectral data for This compound is not available in the public domain, Table 1 provides representative ¹H and ¹³C NMR chemical shifts for a closely related 2-arylazetidine derivative to illustrate the expected spectral features.
Table 1: Representative ¹H and ¹³C NMR Data for a 2-Arylazetidine Analog
| Nucleus | Chemical Shift (ppm) | Description |
| ¹H | 7.10 - 7.40 | Aromatic protons |
| ¹H | ~4.20 | Azetidine C2-H |
| ¹H | 2.20 - 3.50 | Azetidine C3 and C4 protons |
| ¹H | 0.50 - 1.00 | Cyclopropyl protons |
| ¹³C | 120 - 145 | Aromatic carbons |
| ¹³C | ~60 | Azetidine C2 |
| ¹³C | ~30-50 | Azetidine C3 and C4 |
| ¹³C | ~5-15 | Cyclopropyl carbons |
Note: This data is illustrative for a similar compound and not the specific experimental data for this compound.
¹⁵N and ¹⁹F NMR Spectroscopy: Further structural insights can be gained from other NMR-active nuclei. ¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the electronic environment of the nitrogen atom within the azetidine ring. Should the molecule be derivatized to include a fluorine atom, ¹⁹F NMR would be an exceptionally sensitive and informative technique for characterization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula can be unequivocally confirmed. For This compound , HRMS would be used to verify its chemical formula of C₁₂H₁₅N. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the connectivity established by NMR.
Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating different isomers.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for purity analysis. A reversed-phase C18 column with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water with a modifying agent like trifluoroacetic acid, would typically be employed to separate This compound from any starting materials, byproducts, or degradation products. The purity is determined by integrating the peak area of the compound of interest relative to the total peak area in the chromatogram.
Determination of Enantiomeric Excess and Stereochemical Assignment
The C2 carbon of This compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. It is crucial to be able to separate these enantiomers and determine the absolute configuration of each.
The determination of enantiomeric excess (ee), which is a measure of the purity of a single enantiomer, is most commonly achieved using chiral High-Performance Liquid Chromatography (chiral HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation in time as they pass through the column. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess. While specific conditions for This compound are not documented, a typical starting point for method development would involve a polysaccharide-based chiral column with a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol.
Computational and Theoretical Investigations of 2 4 Cyclopropylphenyl Azetidine
Quantum Chemical Studies of Azetidine (B1206935) Ring Systems
Quantum chemical studies form the foundation of our understanding of the azetidine ring's unique characteristics. These ab initio and density functional theory (DFT) calculations provide insights into the fundamental properties that govern the behavior of 2-(4-cyclopropylphenyl)azetidine, stemming from its strained four-membered ring.
The defining characteristic of the azetidine ring is its substantial ring strain, which is a primary driver of its chemical reactivity. researchgate.netrsc.org Computational analysis has quantified this strain energy, placing it in a unique position among saturated nitrogen heterocycles. The ring-strain energy of azetidine is approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is significantly higher than that of larger rings like pyrrolidine (B122466) (5.8 kcal/mol) and piperidine (B6355638) (0 kcal/mol), and comparable to other highly strained rings such as cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol). researchgate.net This high degree of strain endows the azetidine scaffold with a combination of molecular rigidity and latent reactivity, making it a valuable motif in chemical synthesis. researchgate.net The presence of a 2-(4-cyclopropylphenyl) substituent is not expected to fundamentally alter this core strain energy, which remains a dominant factor in the molecule's chemical profile.
Table 1: Comparative Ring Strain Energies of Saturated Heterocycles
| Compound | Ring Size | Strain Energy (kcal/mol) |
|---|---|---|
| Aziridine | 3 | 26.7 researchgate.net |
| Azetidine | 4 | 25.2 researchgate.net |
| Pyrrolidine | 5 | 5.8 researchgate.net |
| Piperidine | 6 | 0 researchgate.net |
| Cyclopropane (B1198618) | 3 | 27.6 researchgate.net |
| Cyclobutane | 4 | 26.4 researchgate.net |
This table presents computationally derived ring strain energies for azetidine and related cyclic compounds for comparison.
Unlike a planar representation might suggest, the azetidine ring is puckered. Computational studies, often corroborated by NMR spectroscopy and X-ray crystallography, are crucial for determining the stable conformations and molecular geometry of azetidine derivatives. nih.govnih.gov The ring exists in a dynamic equilibrium between puckered conformations, and the position of this equilibrium is influenced by the nature and stereochemistry of its substituents.
For a 2-substituted azetidine like this compound, conformational analysis would focus on the orientation of the bulky aryl substituent relative to the ring. DFT calculations are employed to model the potential energy surface of the ring-puckering motion and to determine the relative stabilities of different conformers, such as those arising from cis-trans isomerism in disubstituted systems. acs.org For instance, computational studies on related 2-arylazetidines have shown that trans geometries can be significantly more stable than their cis counterparts due to reduced steric hindrance. acs.org The inherent concavity of the cis-substituted azetidine scaffold can be leveraged in catalyst design, a feature predictable through computational modeling. nih.gov
Quantum chemical methods are powerful tools for predicting the electronic structure and, consequently, the reactivity of molecules. For azetidine systems, these calculations reveal how ring strain and the nitrogen heteroatom influence the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. rsc.orgresearchgate.net
Recent research has demonstrated the power of computational modeling to predict the feasibility of reactions for synthesizing azetidines. thescience.devmit.edu By calculating the frontier orbital energies of potential reactants, such as alkenes and oximes, researchers can predict whether they will successfully combine to form an azetidine ring in photocatalyzed reactions. thescience.devmit.edu The model's success hinges on matching the energy levels of the reactants in their excited states, which lowers the energy barrier to the reaction's transition state. thescience.dev This predictive power allows for the in silico screening of substrates, bypassing laborious trial-and-error experimentation. mit.edu The reactivity profile of this compound, particularly in reactions involving either the nitrogen atom or ring-opening, can be similarly modeled to anticipate its behavior with various electrophiles and nucleophiles. nih.gov
Mechanistic Studies using Computational Chemistry
Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. For azetidines, this includes elucidating the pathways of their formation and subsequent functionalization, providing a step-by-step understanding of bond-breaking and bond-forming events.
DFT calculations are routinely used to map the entire reaction coordinate for chemical transformations involving azetidines. researchgate.netresearchgate.net This involves identifying and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.netacs.org By locating the transition state structure and calculating its energy, the activation energy barrier for a proposed pathway can be determined, revealing whether the reaction is kinetically feasible.
For example, in the synthesis of 2-arylazetidines from epoxides, computational analysis has been used to compare the activation barriers for the formation of the four-membered azetidine ring versus a potential five-membered pyrrolidine ring. acs.orgresearchgate.net These studies confirmed that under kinetic control, the formation of the strained azetidine product is favored. acs.orgresearchgate.net Similarly, in copper-catalyzed cyclizations of ynamides to form azetidines, DFT calculations elucidated why the 4-exo-dig pathway is kinetically favored over the alternative 5-endo-dig pathway. nih.gov For this compound, such analyses could be used to understand its degradation pathways or its behavior in strain-release reactions. researchgate.net
Table 2: Example of Calculated Activation Energies in Azetidine Formation
| Reaction Pathway | Calculated Activation Energy (kJ/mol) | Outcome |
|---|---|---|
| 4-exo Cyclization (Azetidine formation) | Lower Energy Barrier nih.gov | Kinetically Favored nih.gov |
| 5-endo Cyclization (Pyrrolidine formation) | Higher Energy Barrier nih.gov | Kinetically Disfavored nih.gov |
This table illustrates how computational analysis of transition state energies can predict reaction outcomes, using generalized findings from studies on azetidine synthesis.
Many reactions involving chiral or unsymmetrically substituted azetidines can yield multiple isomers. Computational mechanistic studies provide profound insight into the origins of regio- and stereoselectivity. rsc.org By comparing the activation energies of competing transition states leading to different products, chemists can predict which isomer will be formed preferentially. nih.gov
In the synthesis of 2-arylazetidines, quantum chemical investigations have successfully explained the observed regio- and stereoselectivity, providing a modern theoretical foundation for classical concepts like Baldwin's rules. acs.orgresearchgate.net Furthermore, in the functionalization of existing azetidine rings, such as in lithiation reactions, DFT calculations have helped rationalize the observed regioselectivity. nih.govnih.gov For N-alkyl-2-arylazetidine-borane complexes, calculations showed that a regioselective hydrogen-lithium exchange occurs only when there is a syn relationship between the target proton and the borane (B79455) group, likely due to a complex-induced proximity effect. nih.gov This level of predictive accuracy is essential for designing stereoselective syntheses of complex molecules like derivatives of this compound.
Computational Approaches to Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational methods are invaluable in modern SAR, allowing for the prediction of activity and the rational design of more potent and selective molecules. For a compound like this compound, computational SAR would explore how modifications to the cyclopropyl (B3062369), phenyl, and azetidine moieties affect its interaction with a target protein.
In the absence of direct SAR data for this compound, we can look at studies on similar structures to understand the approach. For instance, research on 2-arylazetidine derivatives has demonstrated the significant impact of substituents on the phenyl ring on the outcomes of chemical reactions, which can be a proxy for biological activity. researchgate.net A hypothetical SAR study of this compound could involve the synthesis and evaluation of a series of analogs with different substituents on the phenyl ring.
A typical computational workflow for SAR would involve:
Descriptor Calculation: For each analog, a range of molecular descriptors would be calculated. These can include physicochemical properties like molecular weight (MW), lipophilicity (logP), and topological polar surface area (TPSA), as well as electronic and steric descriptors.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models would then be developed to correlate these descriptors with biological activity. nih.gov These models can range from simple linear equations to more complex machine learning algorithms.
Molecular Docking: To understand the binding mode of these compounds, molecular docking simulations would be performed. This would help to visualize how the different substituents interact with the active site of a target protein and explain the observed SAR.
Below is an illustrative data table for a hypothetical series of 2-phenylazetidine (B1581345) analogs, showcasing the type of data that would be generated in a computational SAR study. The "Activity" in this illustrative table is represented by reaction yield, as published data on biological activity for a closely related series is not available. researchgate.net This demonstrates how structural modifications can influence a measurable outcome.
| Compound | R1 (Position 4) | Molecular Weight (g/mol) | cLogP | TPSA (Ų) | Reaction Yield (%) researchgate.net |
|---|---|---|---|---|---|
| 1 | -H | 133.19 | 1.85 | 12.03 | 85 |
| 2 | -CH3 | 147.22 | 2.28 | 12.03 | 88 |
| 3 | -OCH3 | 163.22 | 1.88 | 21.26 | 92 |
| 4 | -Cl | 167.64 | 2.56 | 12.03 | 75 |
| 5 | -CF3 | 201.19 | 3.01 | 12.03 | 68 |
This table is for illustrative purposes only and is based on data from analogous compounds to demonstrate the principles of computational SAR.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide crucial insights into its conformational flexibility, which is a key determinant of its ability to bind to a biological target. The puckered nature of the azetidine ring and the rotational freedom of the phenyl and cyclopropyl groups mean that the molecule can adopt a variety of conformations.
An MD simulation of this compound would typically involve the following steps:
System Setup: The molecule would be placed in a simulation box, solvated with an appropriate solvent (e.g., water), and ions would be added to neutralize the system.
Energy Minimization: The initial system would be subjected to energy minimization to remove any steric clashes or unfavorable geometries.
Equilibration: The system would then be gradually heated to the desired temperature and equilibrated under constant temperature and pressure to ensure it reaches a stable state.
Production Run: A long simulation (typically nanoseconds to microseconds) would be run to sample the conformational space of the molecule.
Analysis of the MD trajectory can reveal important information about the conformational landscape of this compound. Key parameters that would be analyzed include:
Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are the most flexible.
Dihedral Angle Analysis: To characterize the preferred orientations of the phenyl and cyclopropyl groups relative to the azetidine ring.
Hydrogen Bonding Analysis: To understand the interactions between the molecule and the surrounding solvent or a target protein.
A hypothetical analysis of the conformational flexibility of this compound and its analogs could be summarized in a table like the one below. This table illustrates how different substitutions might affect the dynamic behavior of the molecule.
| Compound | Substitution | Average RMSD (Å) | Key Dihedral Angle Range (degrees) | Dominant Conformation |
|---|---|---|---|---|
| A | None (this compound) | 1.5 ± 0.3 | -60 to 60 | Twisted |
| B | N-methylation of Azetidine | 1.7 ± 0.4 | -70 to 70 | More Flexible |
| C | ortho-Fluoro on Phenyl | 1.3 ± 0.2 | -45 to 45 | More Rigid |
This table is purely illustrative and intended to show the types of insights that could be gained from molecular dynamics simulations.
Academic and Research Applications of 2 4 Cyclopropylphenyl Azetidine and Azetidine Derivatives
Azetidines as Versatile Building Blocks in Advanced Organic Synthesis
The strained four-membered ring of azetidines, while imparting a degree of instability, also provides a unique reactive potential that organic chemists have harnessed for the construction of novel molecular frameworks. rsc.orgrsc.org This reactivity, combined with the desirable three-dimensional character the ring imparts, has established azetidines as valuable building blocks in modern synthetic chemistry. nih.govresearchgate.net Unlike their more strained three-membered aziridine (B145994) counterparts, azetidines offer a better balance of stability for handling and latent reactivity that can be triggered under specific conditions. rsc.orgrsc.org Their synthesis, once considered challenging, has seen significant advances, including methods like the aza-Paternò-Büchi reaction, cycloadditions, and ring contractions, making a diverse range of substituted azetidines more accessible for research. rsc.orgnih.gov
Azetidines serve as foundational synthons for creating a wide variety of complex molecular structures. Their utility stems from the ability to undergo controlled ring-opening, expansion, or functionalization to generate larger and more intricate systems. nih.govrsc.org Researchers have developed methods to use densely functionalized azetidine (B1206935) ring systems to access a diverse array of fused, bridged, and spirocyclic ring systems. nih.govacs.org
Key synthetic strategies include:
Ring Expansion: Azetidines can be expanded into larger heterocycles. For instance, treatment of aziridines can lead to azetidines through thermal isomerization, which can then be functionalized further. rsc.org
Intramolecular Cyclization: Functionalized azetidines are precursors to fused systems. For example, an intramolecular Buchwald/Hartwig cross-coupling reaction using an o-bromoaryl-substituted azetidine can generate a fused tetrahydroquinoline core. nih.govacs.org
Ring-Closing Metathesis: By attaching an alkenyl chain to the azetidine nitrogen, ring-closing metathesis can be employed to form fused eight-membered rings. nih.gov
Diversity-Oriented Synthesis (DOS): Azetidine cores are used in DOS to rapidly generate libraries of structurally unique molecules. nih.govacs.org By starting with a single chiral azetidine scaffold, a multitude of building blocks can be added at different positions to create large libraries of spirocyclic or other complex compounds for screening. acs.org
These methods highlight the role of the azetidine moiety not just as a final structural component but as a reactive intermediate that enables the assembly of complex, three-dimensional molecules that would be difficult to access otherwise. rsc.org
| Scaffold Type | Synthetic Approach | Precursor | Resulting Architecture | Citation(s) |
| Fused Heterocycle | Intramolecular Buchwald/Hartwig Coupling | o-bromoaryl-substituted azetidine | Azetidine-fused tetrahydroquinoline | nih.gov, acs.org |
| Fused Macrocycle | Ring-Closing Metathesis (RCM) | N-alkenyl azetidine | Azetidine-fused 8-membered ring | nih.gov |
| Spirocyclic System | Diversity-Oriented Synthesis (DOS) | Functionalized azetidine core on solid support | Libraries of spirocyclic azetidines | acs.org |
| Polycyclic System | [3+2] Cycloaddition | 1-Azetines | Azabicyclo[4.2.1]nonene products | nih.gov |
In peptide design and medicinal chemistry, controlling the three-dimensional shape of a molecule is crucial for its biological activity. nih.gov The rigid structure of the azetidine ring is an effective tool for creating conformationally constrained amino acids and peptide mimics (peptidomimetics). enamine.netnih.gov Incorporating these non-natural amino acids can lock a peptide into a specific bioactive conformation, potentially leading to higher receptor affinity and improved enzymatic stability. enamine.netresearchgate.net
Azetidine-2-carboxylic acid, a non-natural amino acid, serves as a proline analogue and has been incorporated into bioactive peptides. acs.orgwikipedia.org For example, its inclusion in an interleukin-1 (IL-1) antagonist peptide was a key discovery from phage display library screening. acs.org The synthesis of novel 2-azetidinylcarboxylic acids has been achieved through stereocontrolled sequences, such as asymmetric hydrogenation of prochiral azetinyl-carboxylic acid precursors. acs.orgnih.gov This allows for the creation of a library of new amino acid building blocks that can be incorporated into small peptide chains. acs.orgnih.gov
The reactivity of lithiated N-Boc-2-arylazetidines has also been explored, revealing pathways to new azetidine-based peptidomimetics through self-condensation reactions. nih.gov Furthermore, functionalized azetidines, such as those with a bromo-substituted carbon center, provide a handle for further modification, leading to a broad range of new conformationally constrained aziridine-2- and azetidine-3-carboxylic acid derivatives with potential applications in the field of foldamers. nih.gov
Chiral azetidines have emerged as effective tools in asymmetric catalysis, where they function as ligands for metal catalysts or as organocatalysts themselves. birmingham.ac.ukresearchgate.net Their rigid, four-membered ring structure provides a well-defined chiral environment that can effectively control the stereochemical outcome of a chemical reaction. birmingham.ac.uk
Since the 1990s, chiral azetidine-derived ligands and organocatalysts have been successfully used to induce asymmetry in a variety of important chemical transformations. birmingham.ac.ukresearchgate.net These include:
Friedel-Crafts alkylations
Henry reactions (nitroaldol reactions)
Michael-type additions
Azetidine-2-carboxylic acid can act as a bidentate ligand, coordinating to metal ions through both its amino and carboxyl groups, which is a feature utilized in creating chiral catalysts. researchgate.net The development of synthetic routes to access diversely substituted and enantioenriched azetidines, such as through photochemical modifications of azetidine-2-carboxylic acids, is expanding the toolbox of available chiral templates for medicinal chemistry and asymmetric synthesis. chemrxiv.org
Role in Medicinal Chemistry Research and Chemical Biology (Excluding Clinical Outcomes)
The azetidine ring has gained significant popularity in drug discovery, valued for its ability to impart unique structural and physicochemical properties to bioactive molecules. nih.govchemrxiv.org It is considered a "bioisostere" of other common rings like pyrrolidines and can introduce desirable three-dimensionality, which is increasingly sought after in modern drug design. nih.gov The inclusion of this scaffold can lead to improved metabolic stability and allows for precise spatial orientation of functional groups, which can enhance binding affinity to biological targets. enamine.netenamine.net
The incorporation of an azetidine moiety into a molecule can significantly alter its physicochemical properties, a strategy often used by medicinal chemists to optimize drug candidates. nih.govacs.org The rigid, non-planar structure of the azetidine ring serves as a saturated heterocyclic scaffold that can improve a compound's profile compared to more flexible or aromatic analogues. enamine.net
Key property modifications include:
Increased Three-Dimensionality: Moving from a flat aromatic ring to a puckered azetidine ring increases the spatial complexity of a molecule, which can lead to more specific and improved interactions with protein binding pockets.
Improved Metabolic Stability: Azetidine rings are often less susceptible to metabolic degradation by enzymes compared to analogous pyrrolidines or aromatic systems, which can mitigate early drug clearance. nih.govenamine.net
Modulation of Lipophilicity and Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, influencing properties like lipophilicity (LogP/LogD) and aqueous solubility. nih.gov In designing compound libraries for central nervous system (CNS) applications, these parameters are carefully tuned to facilitate blood-brain barrier penetration. nih.govacs.org
The table below illustrates how the introduction of azetidine scaffolds can be used to maintain favorable physicochemical properties for lead-like molecules, particularly for CNS-focused libraries.
| Property | Desired Range for CNS Drugs | Azetidine Library Example | Citation(s) |
| Molecular Weight (MW) | ≤ 450 | Maintained ≤ 450 | nih.gov, acs.org |
| Lipophilicity (ALogP) | -1 to 5 | Maintained within range | nih.gov, acs.org |
| Hydrogen Bond Acceptors | < 7 | Maintained < 7 | nih.gov, acs.org |
| Hydrogen Bond Donors | ≤ 3 | Maintained ≤ 3 | nih.gov, acs.org |
| Rotatable Bonds | ≤ 8 | Maintained ≤ 8 | nih.gov, acs.org |
| Topological Polar Surface Area (TPSA) | ≤ 90 Ų | Maintained ≤ 90 Ų | nih.gov, acs.org |
Chemical probes are small molecules designed to interact with a specific protein target, enabling researchers to study its function in a cellular environment. nih.gov Azetidine-containing compounds are being developed as novel chemical probes due to the unique structural and photophysical properties they can confer.
A notable example is the development of azetidinyl malachite green (Aze-MG) as a superior fluorogen-activating protein (FAP) probe. nih.gov Malachite green (MG) is a fluorogen that becomes fluorescent upon binding to a specific FAP. However, its utility has been limited by low brightness and photostability. By replacing the N,N-dimethylamino groups of MG with azetidine groups, researchers created Aze-MG. This structural modification suppresses the twisted intramolecular charge transfer (TICT) effect, a process that leads to non-radiative decay and reduces fluorescence. nih.gov
The benefits of this azetidine-based probe include:
Enhanced Brightness: The Aze-MG/FAP complex is 2.6 times brighter than the original MG-based system. nih.gov
Improved Photostability: The azetidine modification leads to a higher quantum yield and greater resistance to photobleaching. nih.gov
Suitability for Advanced Imaging: The improved properties make Aze-MG an ideal probe for long-term, live-cell super-resolution imaging techniques like dynamic SIM imaging. nih.gov
This work demonstrates how the specific incorporation of an azetidine ring can rationally improve the characteristics of a chemical probe, providing more powerful tools for identifying and studying biological targets in real-time. nih.gov
Mechanistic Studies of Molecular Interactions (e.g., Enzyme-Ligand Interactions)
The conformationally constrained nature of the azetidine ring makes it an invaluable tool for studying the mechanistic details of molecular interactions, particularly between ligands and enzymes. nih.govnih.gov By locking part of a molecule into a defined three-dimensional orientation, the azetidine scaffold reduces conformational ambiguity, allowing researchers to probe the specific structural requirements for binding and activity.
One area where this has been applied is in asymmetric catalysis. The rigid, concave geometry of 2,4-cis-disubstituted azetidines makes them effective ligands for metal catalysts. nih.gov When chelated to a metal center, the substituent at the 2-position points over the metal, creating a well-defined chiral pocket that can strongly influence the stereochemical outcome of a reaction. nih.gov For example, single enantiomer amino-azetidines have been used as ligands in copper-catalyzed Henry reactions, achieving very high levels of stereoselectivity (>99% e.e.) by providing a rigid platform that directs the approach of the substrates. nih.gov
In the context of enzyme-ligand interactions, azetidine derivatives have been developed as inhibitors for various targets, and their study provides insight into binding mechanisms. For instance, a series of azetidine-piperazine di-amides were investigated as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in several diseases. researchgate.net Structural studies of these inhibitors bound to MAGL revealed the precise role of the azetidine motif in mediating interactions with the enzyme's active site. researchgate.net
Table 2: Key Interactions of an Azetidine-Based Inhibitor with Monoacylglycerol Lipase (MAGL)
| Inhibitor Moiety | Interacting MAGL Residue | Type of Interaction | Significance | Reference |
| Azetidine-amide carbonyl | Met123 (backbone NH) | Hydrogen Bond | Accesses the oxyanion hole adjacent to the catalytic Ser122, crucial for inhibition. | researchgate.net |
| Thiazole-amide | Arg57 (side chain) | Hydrogen Bond | Anchors the inhibitor in the active site. | researchgate.net |
| Thiazole-amide | Tyr194 | π-π Stacking | Provides additional binding affinity and specificity. | researchgate.net |
These detailed interaction maps, made possible by the well-defined structure of the azetidine-containing inhibitor, are critical for understanding the principles of molecular recognition at the active site and for the rational design of more potent and selective second-generation inhibitors. Similarly, azetidine derivatives have been explored as conformationally constrained GABA analogues to probe the binding pockets of GABA transporters (GATs), helping to elucidate the structure-activity relationships for GAT-1 and GAT-3 inhibitors. nih.gov
Future Research Directions and Emerging Trends in Azetidine Chemistry
Development of Innovative and Sustainable Synthetic Methodologies
The synthesis of azetidines has historically been challenging due to their inherent ring strain. medwinpublishers.comnih.gov However, recent years have seen remarkable progress in the development of new and more efficient synthetic strategies. rsc.orgrsc.orgresearchgate.net A significant trend is the focus on sustainable and environmentally benign methods.
Key areas of development include:
Photocatalysis: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, are emerging as powerful tools for the synthesis of functionalized azetidines. nih.govresearchgate.netspringernature.com These methods offer mild reaction conditions and operational simplicity. nih.govspringernature.com For instance, a visible-light-enabled intramolecular aza Paternò-Büchi reaction has been developed to produce bicyclic azetidines in high yields and diastereoselectivity. researchgate.net Another approach utilizes an iridium photocatalyst for the intermolecular [2+2] cycloaddition of 2-isoxazoline-3-carboxylates with alkenes, providing access to highly functionalized azetidines that can be readily deprotected. nih.gov
Flow Chemistry: Continuous flow technology offers significant advantages for handling reactive intermediates and improving the safety and scalability of azetidine (B1206935) synthesis. uniba.it Flow microreactors allow for precise control over reaction parameters, enabling the generation of lithiated azetidines at higher temperatures than in batch processes. uniba.it This technology has been successfully applied to the synthesis of 2H-azirines and their conversion to NH-aziridines using an environmentally friendly solvent, highlighting its potential for sustainable chemical production. beilstein-journals.org
Strain-Release Driven Synthesis: The inherent ring strain of azabicyclo[1.1.0]butanes (ABBs) is being harnessed to drive the modular synthesis of substituted azetidines. nih.govnih.gov A four-component reaction sequence involving a rsc.orgrsc.org-Brook rearrangement and strain-release-driven anion relay allows for the rapid assembly of a diverse library of functionalized azetidines. nih.gov
Novel Cyclization Strategies: Researchers are continuously exploring new ways to construct the azetidine ring. A copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides has been reported as a general method for synthesizing azetidines with high regioselectivity. nih.gov Additionally, methods for preparing 2-cyanoazetidines from β-amino alcohols have been developed, providing access to enantiomerically pure and diversely substituted azetidines. organic-chemistry.orgnih.gov
The following table summarizes some of the innovative synthetic methodologies for azetidines:
| Methodology | Key Features | Compound Class | Reference |
| Visible-Light Photocatalysis | Mild conditions, high functional group tolerance | Functionalized Azetidines | nih.govresearchgate.netnih.gov |
| Flow Chemistry | Enhanced safety, scalability, use of green solvents | Lithiated Azetidines, NH-Aziridines | uniba.itbeilstein-journals.org |
| Strain-Release Synthesis | Modular, multicomponent reactions | Substituted Azetidines | nih.gov |
| Radical Cyclization | High regioselectivity, anti-Baldwin closure | Azetidines from Ynamides | nih.gov |
| β-Amino Alcohol Cyclization | Enantiomerically pure, predictable diastereoselectivity | 2-Cyanoazetidines | organic-chemistry.orgnih.gov |
Expanding the Scope of Azetidine Reactivity for Novel Transformations
Beyond the synthesis of the azetidine core, a major focus of current research is to expand the repertoire of reactions for its functionalization. The unique reactivity of the strained four-membered ring allows for a variety of transformations that are not readily accessible with other saturated heterocycles. rsc.orgrsc.orgresearchgate.net
Emerging areas of reactivity include:
Metal-Based Functionalization: The direct functionalization of the azetidine ring using organometallic reagents is a powerful strategy for introducing a wide range of substituents. rsc.orgresearchgate.net The regio- and stereoselectivity of these reactions are influenced by factors such as the nature of the metal, the substituents on the nitrogen and carbon atoms, and coordination effects. rsc.org
Ring-Opening Reactions: The ring strain of azetidines can be exploited in ring-opening reactions to generate valuable acyclic building blocks or to access larger heterocyclic systems. medwinpublishers.comyoutube.com For example, heating an azetidinium chloride can lead to ring opening via nucleophilic attack by the chloride ion. youtube.com
Cycloaddition Reactions: Unsaturated azetidines, such as 1- and 2-azetines, serve as versatile platforms for cycloaddition reactions, leading to the formation of fused and polycyclic azetidine derivatives. nih.gov These reactions include [3+2], [4+2], and [2+2] cycloadditions, providing access to a diverse range of complex molecular architectures. nih.govnih.gov
Deconstructive Functionalization: The development of deconstructive strategies allows for the transformation of the azetidine ring into other valuable functional groups. For instance, azetidine sulfonyl fluorides have been shown to undergo a de-fluorosulfonylative (deFS) coupling with amine nucleophiles, providing a novel route to 3-aryl-3-substituted azetidines. nih.gov
This table highlights some of the novel transformations involving azetidines:
| Reaction Type | Reactant | Product | Key Feature | Reference |
| Metal-Based Functionalization | Azetidine | Functionalized Azetidine | Direct C-H functionalization | rsc.org |
| Ring-Opening | Azetidinium Salt | 3-Halopropylamine | Strain-driven cleavage | youtube.com |
| [4+2] Cycloaddition | 1-Azetine | Fused Bicyclic Azetidine | Construction of complex scaffolds | nih.govnih.gov |
| deFS Coupling | Azetidine Sulfonyl Fluoride | 3-Aryl-3-Substituted Azetidine | Novel C-C bond formation | nih.gov |
Synergistic Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work is becoming increasingly crucial in advancing azetidine chemistry. thescience.devmit.edu Computational tools are being employed to predict reaction outcomes, understand reaction mechanisms, and guide the design of new synthetic strategies.
A notable example is the use of computational models to predict the feasibility of photocatalyzed azetidine synthesis. thescience.devmit.edu By calculating the frontier orbital energies of potential reactants, researchers can pre-screen for combinations that are likely to react and form azetidines, thus reducing the need for extensive trial-and-error experimentation. thescience.devmit.edu This approach has successfully predicted a wider range of suitable substrates for azetidine synthesis than previously thought, and these predictions have been largely validated by experimental results. thescience.devmit.edu
DFT calculations have also been instrumental in elucidating the regioselectivity of reactions, such as the preference for the 4-exo-dig cyclization over the 5-endo-dig pathway in the synthesis of azetidines from ynamides. nih.gov This deeper understanding of reaction mechanisms allows for more rational and efficient process optimization.
Exploration of Azetidines in Advanced Chemical Biology Tools
The unique properties of the azetidine scaffold are making it an attractive component for the development of sophisticated chemical biology tools. nih.govresearchgate.netacs.org The introduction of an azetidine moiety can significantly impact the biological activity and pharmacokinetic properties of a molecule. nih.govnih.gov
Current research in this area includes:
Scaffold Diversity for Drug Discovery: The development of diverse libraries of azetidine-based scaffolds is a key strategy for identifying new lead compounds in drug discovery programs. acs.orgresearchgate.net By creating collections of fused, bridged, and spirocyclic ring systems, researchers can explore a wider chemical space and identify compounds with desirable properties for targeting specific biological pathways, including those in the central nervous system. acs.orgresearchgate.net
Bioisosteric Replacement: The azetidine ring is being investigated as a bioisostere for other, larger heterocyclic rings in known bioactive compounds. springernature.comnih.gov This can lead to improved properties such as increased metabolic stability and enhanced binding affinity.
Probes for Biological Systems: Functionalized azetidines are being developed as probes to study biological processes. The ability to introduce various functional groups onto the azetidine ring allows for the design of molecules that can interact with specific biological targets and report on their activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-(4-Cyclopropylphenyl)azetidine, and how can reaction conditions be optimized for yield and purity?
- Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or cycloaddition. For example, analogous azetidine derivatives are synthesized via palladium-catalyzed cross-coupling or acid-mediated cyclization. Key optimizations include:
- Catalyst selection : Chiral phosphoric acids (e.g., in enantioselective desymmetrization) improve stereochemical control .
- Solvent and temperature : Dichloromethane and room temperature are often used to minimize side reactions .
- Purification : Column chromatography or recrystallization ensures >95% purity, as evidenced by NMR and mass spectrometry .
- Data : Yields for structurally similar azetidines range from 69% to 85% under optimized conditions .
Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?
- Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : - and -NMR confirm substitution patterns (e.g., aromatic protons at δ 6.40–8.79 ppm and azetidine carbons at δ 65–75 ppm) .
- Infrared (IR) spectroscopy : Peaks at ~1,750 cm indicate β-lactam carbonyl groups .
- Elemental analysis : Matches calculated values (e.g., C: 84.66%, H: 4.47%, N: 2.82%) .
- HPLC/MS : Validates purity and molecular weight .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved, and what factors govern stereochemical outcomes?
- Answer : Enantioselectivity is achieved via chiral catalysts (e.g., chiral phosphoric acids) that stabilize transition states through hydrogen bonding or π-π interactions. Computational studies (DFT calculations) reveal that activation free energies differ between tautomeric forms (e.g., thiol vs. thione), favoring specific pathways .
- Methodology :
- Use chiral catalysts (e.g., adamantyl-substituted phosphoric acids).
- Monitor reaction progress via chiral HPLC.
- Optimize solvent polarity to enhance stereocontrol .
Q. What strategies are employed to evaluate this compound derivatives as GABA uptake inhibitors, and how are contradictory biological data resolved?
- Answer :
- In vitro assays : Radiolabeled -GABA uptake inhibition in neuronal cell lines quantifies potency (IC) .
- Structure-activity relationship (SAR) : Compare analogs with varied substituents (e.g., cyclopropyl vs. fluorophenyl groups).
- Contradiction resolution : Discrepancies in activity may arise from metabolic instability; address via stability assays (e.g., liver microsomes) or prodrug design .
Q. What mechanistic insights explain the diastereoselectivity observed in Staudinger cycloadditions involving this compound precursors?
- Answer : TsCl (p-toluenesulfonyl chloride) acts as a catalyst by activating imines, enabling [2+2] cycloaddition with ketenes. Diastereoselectivity (cis/trans) is controlled by steric effects of substituents (e.g., 4-methoxyphenyl groups favor cis-products via transition-state stabilization) .
- Experimental validation :
- NMR analysis of reaction mixtures identifies minor isomers.
- X-ray crystallography confirms absolute configurations .
Q. How can computational models guide the design of this compound derivatives for enhanced blood-brain barrier (BBB) permeability?
- Answer :
- In silico screening : Use QSPR models to predict logP (lipophilicity) and polar surface area (PSA). Neurotransmitter-inspired scaffolds (e.g., azetidine cores) are prioritized for BBB penetration .
- In vivo validation : Radiolabeled analogs in rodent models assess brain-to-plasma ratios.
- Structural modifications : Introduce electron-withdrawing groups (e.g., halogens) to balance solubility and permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
